molecular formula C10H13N9O2 B056565 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside CAS No. 114753-52-5

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside

Cat. No. B056565
M. Wt: 291.27 g/mol
InChI Key: BFTAFRDMRHNFKO-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3’-Azido-2,6-diaminopurine-2',3'-dideoxyriboside’ (ADAP) is a modified nucleoside that has been widely used in scientific research. It is a potent antiviral agent and has been shown to have promising results in cancer treatment.

Mechanism Of Action

The mechanism of action of 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside in antiviral activity is not fully understood. However, it is believed to inhibit viral DNA synthesis by acting as a chain terminator. In cancer treatment, 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside induces apoptosis by activating the caspase pathway.

Biochemical And Physiological Effects

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside has been shown to have low toxicity in vitro and in vivo. It does not affect normal cell growth and has no significant side effects. 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside has been shown to be rapidly taken up by cells and is converted into its active form by cellular enzymes.

Advantages And Limitations For Lab Experiments

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside is a potent antiviral agent and has shown promising results in cancer treatment. It is easy to synthesize and has low toxicity. However, the high cost of synthesis and limited availability of 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside may limit its use in large-scale experiments.

Future Directions

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside has potential applications in the treatment of viral infections and cancer. Future research should focus on optimizing the synthesis method to reduce the cost and increase the availability of 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside. Further studies are needed to elucidate the mechanism of action of 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside in antiviral activity and cancer treatment. 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside could also be used as a tool in genetic research, as it can be incorporated into DNA and RNA molecules.

Synthesis Methods

The synthesis of 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside involves the reaction of 2,6-diaminopurine with 2',3'-dideoxyribose in the presence of azidoacetic anhydride. The reaction yields 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside as a white crystalline powder. The purity of the product can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and hepatitis B virus. 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside has also been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

114753-52-5

Product Name

3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside

Molecular Formula

C10H13N9O2

Molecular Weight

291.27 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1

InChI Key

BFTAFRDMRHNFKO-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Other CAS RN

114753-52-5

synonyms

3'-azido-2',3'-dideoxy-2-aminoadenosine
3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside
3'-azido-2-amino-2',3'-dideoxyadenosine
AzddDAPR

Origin of Product

United States

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